

# What are the physicochemical properties of Azinic acid?

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## Compound of Interest

Compound Name: Azinic acid

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## Azinic Acid: An Overview of a Elusive Nitrogen Oxoacid

### Introduction

**Azinic acid**, with the molecular formula  $H_3NO_2$ , is recognized as a nitrogen oxoacid.<sup>[1][2]</sup> Despite its identification and the availability of computed chemical data, a comprehensive body of experimental research regarding its physicochemical properties, biological activity, and potential applications in drug development remains conspicuously absent from the public domain. This technical guide summarizes the available information on **azinic acid**, while also highlighting the significant gaps in the scientific literature. It is plausible that the inquiry for "**Azinic acid**" may stem from a misspelling of "Azelaic acid," a well-characterized dicarboxylic acid with established applications in dermatology, given the context of a guide for drug development professionals.

## Physicochemical Properties of Azinic Acid

The majority of the available data on the physicochemical properties of **azinic acid** is derived from computational models. These properties provide a theoretical foundation for understanding the behavior of the molecule.

Property	Value	Source
Molecular Formula	$\text{H}_3\text{NO}_2$	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	49.03 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	azinic acid	<a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	--INVALID-LINK--[O-]	<a href="#">[1]</a> <a href="#">[2]</a>
InChI Key	WIGBIRJTZOHFID-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>
Computed XLogP3-AA	-1.3	<a href="#">[1]</a> <a href="#">[2]</a>
Hydrogen Bond Donor Count	2	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[1]</a>
Topological Polar Surface Area	53.9 Å <sup>2</sup>	<a href="#">[1]</a> <a href="#">[2]</a>
Heavy Atom Count	3	<a href="#">[2]</a>
Formal Charge	0	<a href="#">[2]</a>
Complexity	2.8	<a href="#">[2]</a>

## Solubility and Acidity

Based on its molecular structure, **azinic acid** is predicted to be highly hydrophilic.[\[1\]](#) The negative XLogP3-AA value of -1.3 suggests a strong preference for polar solvents.[\[1\]](#)[\[2\]](#) Its two hydrogen bond donor and two acceptor sites facilitate extensive hydrogen bonding with protic solvents like water, indicating high aqueous solubility.[\[1\]](#)

**Azinic acid** is expected to exhibit amphoteric behavior, acting as both a Brønsted acid and a weak base.[\[1\]](#) The first acid dissociation constant ( $\text{pK}_{\text{a}1}$ ) is estimated to be in the range of 3-5, classifying it as a weak acid.[\[1\]](#) A second ionization ( $\text{pK}_{\text{a}2}$ ) is predicted to occur at a much higher pH, around 8-10, which would involve the deprotonation of the amino group.[\[1\]](#)

## Stability

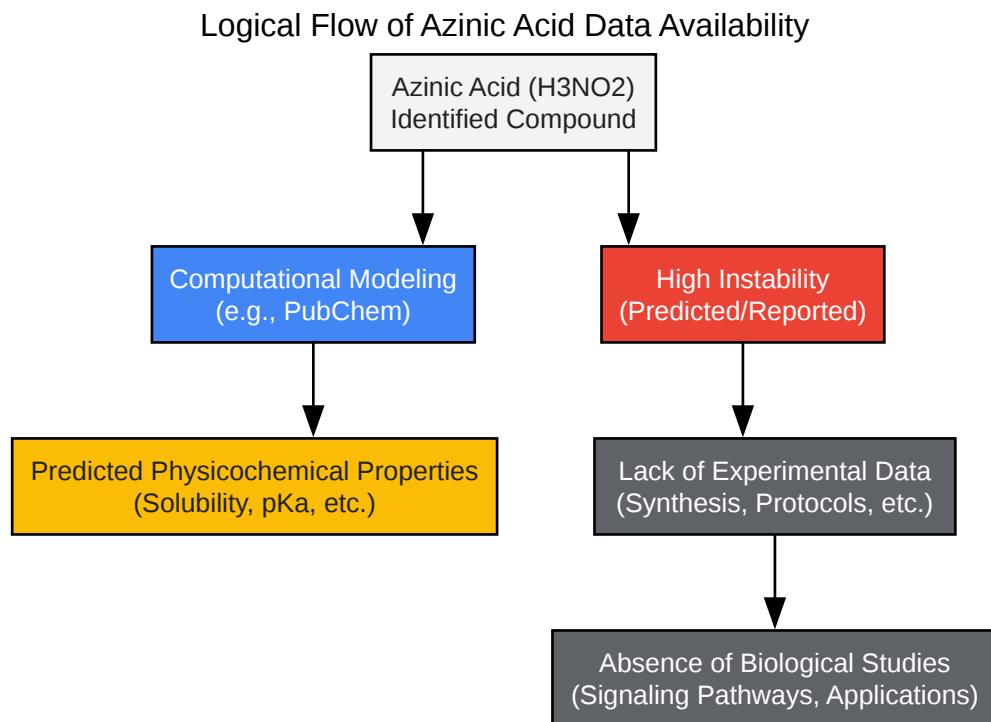
**Azinic acid** is considered to be highly unstable.[3] The inherent weakness of nitrogen-oxygen bonds suggests a susceptibility to thermal decomposition.[1] One source notes that it is explosive when dissolved in water.[3] This high level of instability is a significant barrier to its practical application and experimental investigation.

## Experimental Protocols and Signaling Pathways

A thorough search of the scientific literature reveals a significant lack of published experimental protocols for the synthesis, purification, or analysis of **azinic acid**. Similarly, there is no available information on any biological activity or signaling pathways associated with this compound. The high instability of the molecule likely presents substantial challenges to conducting such studies.

## Logical Relationship: Data Availability for Azinic Acid

The current understanding of **Azinic acid** is based almost entirely on computational predictions rather than experimental data. This relationship can be visualized as a dependency where the lack of a stable compound precludes experimental validation and further research into its applications.



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Caption: Data flow for **Azinic acid**.

## A Note on Azelaic Acid

Given the in-depth nature of the user request for a technical guide for drug development professionals, it is worth considering the possibility of a typographical error, with the intended compound being Azelaic acid. Azelaic acid is a well-researched dicarboxylic acid with the formula HOOC(CH<sub>2</sub>)<sub>7</sub>COOH.<sup>[4]</sup>

Unlike **azinic acid**, azelaic acid has a substantial body of research supporting its use in dermatology.<sup>[4][5][6][7][8]</sup> It is used to treat acne and rosacea due to its anti-inflammatory, antibacterial, and keratolytic properties.<sup>[4][5][6]</sup> A wealth of information is available regarding its physicochemical properties, experimental protocols for its formulation and analysis, and its mechanisms of action, including its role as a tyrosinase inhibitor.<sup>[4][6]</sup> Should "Azelaic acid" be the compound of interest, a comprehensive technical guide can be provided.

## Conclusion

In its current state, the available information on **azinic acid** is insufficient to compile an in-depth technical guide suitable for researchers and drug development professionals. The data is almost exclusively computational, and the compound's reported instability likely precludes the experimental studies necessary to determine its potential for therapeutic applications. Further research and the development of stable derivatives would be required to explore the properties and potential of this molecule.

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